molecular formula C₁₃H₁₀N₂O B1144677 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one CAS No. 13309-07-4

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one

Cat. No. B1144677
CAS RN: 13309-07-4
M. Wt: 210.23
InChI Key:
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Description

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one, also known as 3-pyridyl-3-pyridylacrylonitrile (PPAN) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and is used as a building block to create a variety of other compounds. PPAN has a wide range of applications in the field of chemistry, including in the synthesis of organic molecules, the production of pharmaceuticals, and the development of new materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one involves the condensation reaction between 3-pyridinecarboxaldehyde and 3-acetylpyridine in the presence of a base.

Starting Materials
3-pyridinecarboxaldehyde, 3-acetylpyridine, Base (such as sodium hydroxide or potassium hydroxide), Solvent (such as ethanol or methanol)

Reaction
Mix 3-pyridinecarboxaldehyde and 3-acetylpyridine in a solvent (such as ethanol or methanol)., Add a base (such as sodium hydroxide or potassium hydroxide) to the mixture and stir., Heat the mixture under reflux for several hours., Cool the mixture and filter the resulting solid., Wash the solid with a solvent (such as ethanol or methanol) and dry it., The resulting compound is 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one.

Scientific Research Applications

PPAN is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of organic molecules, such as polymers, catalysts, and pharmaceuticals. In addition, PPAN has been used in the development of new materials, including polymers, catalysts, and nanomaterials. PPAN has also been used in the study of biological processes, such as cell signaling, gene regulation, and enzyme activity.

Mechanism Of Action

The mechanism of action of PPAN is not fully understood, however, it is believed to interact with certain proteins, enzymes, and receptors in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism. In addition, PPAN has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.

Biochemical And Physiological Effects

PPAN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2, and to interact with certain receptors, such as PPAR-γ. In addition, PPAN has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In animal studies, PPAN has been shown to reduce inflammation and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using PPAN in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, PPAN is relatively stable and can be stored for long periods of time. The main limitation of using PPAN in laboratory experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for PPAN research. One potential direction is to further investigate the biochemical and physiological effects of PPAN, as well as its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to investigate the mechanism of action of PPAN and to develop new methods of synthesis. Finally, further research could be conducted to investigate the potential toxicity of PPAN and to develop strategies for safe and effective use.

properties

CAS RN

13309-07-4

Product Name

1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one

Molecular Formula

C₁₃H₁₀N₂O

Molecular Weight

210.23

synonyms

1,3-Di-3-pyridinyl-2-propen-1-one;  1,3-Di-3-pyridyl-2-propen-1-one; 

Origin of Product

United States

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